3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione
Description
The compound 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is a structurally complex molecule featuring:
- A 1,3-benzothiazole moiety linked to a piperidine ring.
- A cyclopenta[c]pyrazole scaffold connected via a carbonyl group.
- A thiolane-1,1-dione (sulfone) functional group.
The synthesis of such compounds likely involves multi-step protocols, including cycloaddition reactions (e.g., Huisgen azide-alkyne click chemistry for pyrazole-triazole hybrids) and carbonyl coupling strategies, as observed in analogous syntheses .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c28-23(21-17-4-3-6-18(17)25-27(21)16-10-13-32(29,30)14-16)26-11-8-15(9-12-26)22-24-19-5-1-2-7-20(19)31-22/h1-2,5,7,15-16H,3-4,6,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOLIYMDSLHSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the individual components. The benzo[d]thiazole moiety can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is often introduced via nucleophilic substitution reactions, while the tetrahydrothiophene dioxide group can be obtained through oxidation reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene dioxide group can be further oxidized to form sulfone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrothiophene dioxide group can yield sulfone derivatives, while reduction of the benzo[d]thiazole moiety can produce dihydrobenzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound’s uniqueness lies in its hybrid structure, combining benzothiazole, piperidine, cyclopentapyrazole, and thiolane-dione moieties. Below is a comparison with structurally related compounds from the literature:
Table 1: Comparative Analysis of Structural Features
Key Observations:
- Bulkiness vs.
- Electronic Effects: The thiolane-1,1-dione group differs electronically from thiazolidinedione (in ), which may alter redox properties or metabolic stability.
- Synthetic Complexity: High yields (e.g., 90% in ) for triazole-pyrazoles suggest efficient click chemistry, whereas the target’s synthesis likely requires more intricate steps due to multiple fused rings.
Pharmacological Implications
- Benzothiazole vs. Triazole Moieties: Benzothiazoles are associated with kinase inhibition and DNA intercalation , while triazoles often enhance pharmacokinetic profiles via hydrogen bonding . The target’s benzothiazole-piperidine unit may confer unique target affinity.
- Thiolane-dione vs. Thiazolidinedione: Thiazolidinediones are PPARγ agonists used in diabetes therapy , whereas the thiolane-dione’s sulfone group could influence oxidative stability or enzyme inhibition.
Physicochemical Properties
- Solubility: The triazole-pyrazole hybrids exhibit moderate solubility in polar solvents (e.g., THF/water mixtures), while the target’s hydrophobicity (due to benzothiazole and cyclopentapyrazole) may limit aqueous solubility.
- Thermal Stability: Melting points for triazole-pyrazoles range from 134–198°C , suggesting solid-state stability. The target’s fused rings may further increase melting points.
Research Findings and Methodological Considerations
Computational Comparisons
- Molecular Descriptors: Van der Waals interactions and electronic parameters (e.g., dipole moments) for the target’s benzothiazole and piperidine groups may differ significantly from triazole-based analogs, affecting QSAR predictions .
Biological Activity
The compound 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione is a complex organic molecule exhibiting a variety of biological activities. This compound integrates multiple functional groups that contribute to its potential therapeutic applications. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.5 g/mol. The IUPAC name reflects its intricate structure, which includes benzothiazole and piperidine moieties. The compound's unique configuration allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O3S |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]chromen-2-one |
| InChI Key | GKYNQKROZBSIHY-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound has shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
- Anti-tubercular Properties : Studies have indicated that derivatives of this compound may exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing IC50 values ranging from 1.35 to 2.18 μM .
- Anticancer Mechanisms : Research suggests that the compound may interfere with cell division pathways, promoting apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds and derivatives:
-
Antimicrobial Evaluation :
- A study on related benzothiazole derivatives reported promising antimicrobial properties against various bacterial strains.
- Compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL.
- Anti-tubercular Activity :
- Cytotoxicity Assessment :
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparative analysis was conducted:
| Compound Type | Known Activities | Example Compounds |
|---|---|---|
| Benzothiazole Derivatives | Antimicrobial, anticancer | Benzothiazole-based drugs |
| Piperidine Derivatives | Analgesic, antidepressant | Various piperidine drugs |
| Chromenone Derivatives | Antioxidant, anti-inflammatory | Chromenone analogs |
The combination of these functionalities in the target compound allows for a broader spectrum of biological activities than each class alone.
Q & A
Q. What are the common synthetic routes for synthesizing 3-{3-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]cyclopenta[c]pyrazol-2-yl}-1lambda6-thiolane-1,1-dione?
- Methodology : A widely used approach involves coupling thiolane derivatives (e.g., 1lambda6-thiolane-1,1-dione) with pyrazole precursors (e.g., cyclopenta[c]pyrazole) under anhydrous conditions. For example, thiolane intermediates are reacted with pyrazole-carboxylic acids in the presence of coupling agents like EDCI/HOBt in tetrahydrofuran (THF) at 0–25°C for 12–24 hours . Piperidine-benzothiazole moieties are introduced via nucleophilic acyl substitution, often requiring inert atmospheres (N₂/Ar) to prevent side reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Multi-spectral analysis is critical:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., cyclopentane ring protons at δ 2.5–3.5 ppm, benzothiazole aromatic protons at δ 7.8–8.2 ppm) .
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1150 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ = 542.15; observed 542.14) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the fused pyrazole-thiolane architecture .
Q. What purification techniques are optimal for isolating this compound?
- Methodology :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline solids with minimal impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodology :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) enhance benzothiazole-piperidine coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require lower temperatures (−20°C) to suppress side reactions .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction times (e.g., from 24 hours to 2 hours) and enhancing enantiomeric excess (ee >90%) .
Q. What strategies are used to evaluate its biological activity in medicinal chemistry?
- Methodology :
- In Vitro Assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .
- Molecular Docking : Computational modeling (AutoDock Vina) predicts binding modes to targets like benzothiazole-recognizing enzymes (e.g., leucine aminopeptidase) .
Q. How do researchers resolve contradictions in spectral or bioactivity data across studies?
- Methodology :
- Reproducibility Checks : Repeating synthesis under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to confirm spectral assignments .
- Comparative Analysis : Cross-referencing NMR shifts with structurally similar compounds (e.g., thiazolidinone derivatives) to validate peak assignments .
- Bioassay Validation : Independent validation of IC₅₀ values using orthogonal assays (e.g., ATP-lite vs. resazurin assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
